2-Amino-1-phenylpropan-2-ol
Description
2-Amino-1-phenylpropan-2-ol is a secondary alcohol and primary amine with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol. Its structure features a hydroxyl (-OH) and amino (-NH₂) group on the central carbon (C2) of a three-carbon chain, with a phenyl group attached to the terminal carbon (C1). This arrangement confers unique physicochemical properties, including moderate polarity due to hydrogen-bonding capacity from both functional groups.
The compound’s stereochemistry and substituent positioning influence its biological interactions, such as gastrointestinal absorption and blood-brain barrier (BBB) permeability.
Properties
CAS No. |
100033-48-5 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-amino-1-phenylpropan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-9(10,11)7-8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3 |
InChI Key |
VFKHBIUJJCSRJK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)(N)O |
Canonical SMILES |
CC(CC1=CC=CC=C1)(N)O |
Synonyms |
Benzeneethanol, -alpha--amino--alpha--methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Phenyl Positioning : A phenyl group at C1 (vs. C3) may alter electronic effects, increasing LogP slightly due to reduced polarity.
Substituted Phenyl Derivatives
Substituents on the phenyl ring significantly impact physicochemical and safety profiles:
Key Differences :
- Halogenation (e.g., Cl, F) in 2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol increases molecular weight and reduces solubility but enhances binding affinity in drug-receptor interactions .
- Methyl Groups : Alkyl substituents (e.g., 2,5-dimethylphenyl) elevate LogP, reducing aqueous solubility but improving membrane permeability .
Alkyl-Substituted Propanolamines
Compounds with alkyl instead of phenyl groups exhibit distinct properties:
Key Differences :
- Phenyl vs. Methyl: The phenyl group in this compound increases molecular weight and LogP compared to 2-Amino-2-methylpropanol, reducing solubility but enhancing aromatic interactions in drug design.
- Hydrogen Bonding: 1-Amino-2-propanol’s simpler structure enables higher solubility (~100 mg/mL) but limits applications in hydrophobic systems .
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